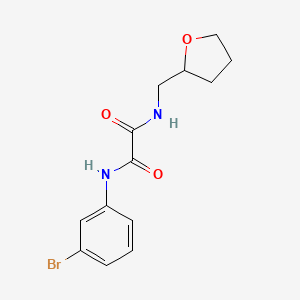
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme responsible for catalyzing the conversion of glutamine to glutamate. BPTES has gained interest in recent years due to its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is essential for cancer cell proliferation. BPTES binding to the active site of glutaminase prevents the enzyme from carrying out its catalytic function, leading to decreased glutamate production and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. BPTES has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPTES has also been shown to decrease cancer cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, BPTES has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for BPTES research. One direction is to develop more potent and selective glutaminase inhibitors based on the structure of BPTES. Another direction is to study the potential of BPTES in combination therapy with other cancer drugs. Additionally, further research is needed to understand the off-target effects of BPTES and to develop strategies to minimize these effects.
Méthodes De Synthèse
BPTES can be synthesized using a three-step reaction sequence. The first step involves the reaction of 3-bromophenylamine with 2-furancarboxaldehyde to form N-(3-bromophenyl)-2-furancarboxamide. The second step involves the reduction of the carbonyl group in the furan ring to form N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide. The final step involves the reaction of N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide with ethanediamide to form BPTES.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many cancer cells, making it a promising target for cancer therapy. BPTES has been shown to inhibit glutaminase activity, leading to decreased cancer cell proliferation and increased cell death. BPTES has also been studied for its potential in combination therapy with other cancer drugs, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZKBSUIHYVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5130955.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)